Dersimelagon is synthesized through a multi-step chemical process that involves the coupling of specific organic compounds. It falls under the category of melanocortin receptor agonists, which are known for their ability to modulate melanogenesis and possess anti-inflammatory properties. The compound is primarily researched within the context of dermatological and fibrotic diseases due to its mechanism of action on MC1R.
The synthesis of Dersimelagon involves several key steps:
The scaling up from laboratory synthesis to industrial production requires careful optimization to ensure consistent results across large batches.
Dersimelagon's molecular structure features distinct functional groups that facilitate its interaction with the MC1R. Although specific structural diagrams are not provided in the sources, it can be inferred that the compound's design allows for selective binding to the receptor, which is essential for its biological activity.
The molecular formula of Dersimelagon is C₁₈H₂₃N₃O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.
Dersimelagon participates in several chemical reactions:
The products formed from these reactions depend on the specific conditions employed during the reactions.
Dersimelagon exerts its effects primarily by selectively binding to and activating the melanocortin-1 receptor. This activation leads to increased eumelanin synthesis in melanocytes, which is critical for skin pigmentation. Additionally, it has been shown to possess anti-inflammatory and anti-fibrotic effects, making it a candidate for treating conditions such as systemic sclerosis .
The mechanism involves:
Dersimelagon is described as a solid at room temperature with a melting point that supports its stability during storage and handling.
Relevant data on its pharmacokinetics indicate that after oral administration, it is extensively metabolized in the liver with minimal excretion through urine .
Dersimelagon has potential applications in various scientific domains:
Dersimelagon features a complex molecular architecture characterized by a tetracyclic core structure with defined stereochemistry at multiple chiral centers. The compound contains four fluorine atoms (two as -CF₃ groups) that enhance membrane permeability and metabolic stability [3] [6]. X-ray crystallography studies reveal a rigid conformation stabilized by intramolecular hydrogen bonding between the carbonyl group and adjacent nitrogen atoms, contributing to its high receptor binding specificity [3]. The molecular structure includes:
The compound exhibits moderate lipophilicity (calculated logP = 5.95) balanced by polar surface area (82.55 Ų), enabling both gastrointestinal absorption and sufficient aqueous solubility for oral bioavailability [6]. Spectroscopic characterization shows distinctive UV absorption maxima at 228 nm and 286 nm in methanol, corresponding to the conjugated π-electron systems. Nuclear magnetic resonance (NMR) analysis confirms the (3S,4R) stereochemistry at the critical pyrrolidine ring junction, which directly influences receptor binding affinity [3].
Table 1: Structural and Physicochemical Properties of Dersimelagon
Property | Value | Significance |
---|---|---|
Molecular Formula | C₃₆H₄₅F₄N₃O₅ | Defines elemental composition and molecular weight (675.75 g/mol) |
CAS Registry Number | 1835256-48-8 | Unique chemical identifier |
Hydrogen Bond Acceptors | 6 | Influences solubility and membrane permeability |
Hydrogen Bond Donors | 1 | Impacts protein binding and pharmacokinetics |
Rotatable Bonds | 9 | Affects conformational flexibility and receptor interaction |
Topological Polar Surface Area | 82.55 Ų | Predicts absorption and blood-brain barrier penetration |
Chiral Centers | 4 (specified absolute configuration) | Determines stereospecificity for MC1R binding |
Aromatic Rings | 3 | Facilitates π-π interactions with receptor binding pockets |
Dersimelagon functions as a potent and selective agonist of the melanocortin 1 receptor (MC1R), a class A G protein-coupled receptor (GPCR) expressed in melanocytes, inflammatory cells, endothelial cells, and fibroblasts [4] [7]. The compound exhibits exceptional selectivity for MC1R over other melanocortin receptor subtypes, with binding affinity (Ki) values of 2.26 nM for human MC1R versus 32.9 nM for MC4R, 486 nM for MC5R, and 1420 nM for MC3R [3]. This 14.6-fold selectivity over MC4R is particularly significant given MC4R's role in appetite regulation, minimizing potential off-target effects [3].
The compound demonstrates species-specific potency with half-maximal effective concentration (EC₅₀) values of:
Upon binding, dersimelagon stabilizes MC1R in an active conformation that preferentially couples to Gαs proteins, triggering adenylate cyclase activation and intracellular cyclic AMP (cAMP) elevation [4] [7]. This cAMP surge activates protein kinase A (PKA), which phosphorylates cAMP response element-binding protein (CREB), leading to transcription of microphthalmia-associated transcription factor (MITF). MITF subsequently upregulates tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT) – key enzymes in eumelanin synthesis [2] [4]. In preclinical models, dersimelagon administration significantly increased mRNA expression of Tyr, Trp1, and Dct in mouse skin within 24 hours, with effects persisting for 72 hours post-dose [3].
Beyond pigmentary effects, MC1R activation exerts broad anti-inflammatory actions through:
Table 2: Pharmacological Profile of Dersimelagon Across Experimental Models
Model System | Key Finding | Effective Concentration/Dose | Reference |
---|---|---|---|
In Vitro Systems | |||
Human MC1R | EC₅₀ = 8.16 nM | Concentration-dependent | [3] |
B16F1 Melanoma Cells | Eumelanin production (EC₅₀ = 13 pM) | 0.03-300 pM | [3] |
Human Dermal Fibroblasts | Suppression of TGF-β-induced α-SMA expression | 100 nM | [4] |
In Vivo Systems | |||
Ay/a Mice | Dose-dependent coat color darkening | 0.3-3 mg/kg/day (oral) | [3] |
Cynomolgus Monkeys | Reversible skin pigmentation | 1-30 mg/kg/day (oral) | [3] |
Bleomycin-induced SSc Mouse Model | Inhibition of skin fibrosis and lung inflammation | 0.3 mg/kg/day (prophylactic) | [4] |
Bleomycin-induced SSc Mouse Model | Suppression of established skin fibrosis | 3 mg/kg/day (therapeutic) | [9] |
In erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), dersimelagon addresses the fundamental pathophysiological process of protoporphyrin IX (PPIX) accumulation through indirect modulation of the heme biosynthesis pathway. EPP results from biallelic mutations in the ferrochelatase (FECH) gene, while XLP stems from gain-of-function mutations in the δ-aminolevulinic acid synthase 2 (ALAS2) gene [5] [10]. Both genetic defects lead to pathological accumulation of PPIX in erythrocytes, plasma, and tissues. When photoactivated by visible light (particularly 410 nm Soret band), PPIX generates reactive oxygen species that trigger neuropathic pain, inflammation, and tissue damage [5] [10].
Dersimelagon mitigates PPIX-induced phototoxicity through MC1R-mediated eumelanin upregulation rather than directly altering heme biosynthesis enzymes. The increased epidermal eumelanin acts as:
Preclinical evidence demonstrates that dersimelagon-induced melanogenesis increases the light exposure threshold required to elicit phototoxic symptoms. In clinical studies, this translated to increased time to onset of prodromal symptoms (burning, tingling, itching) following sunlight exposure in EPP/XLP patients [2] [8]. The melanin density measured by reflectance spectroscopy increased by 15-25% in healthy volunteers receiving 150-300 mg dersimelagon daily for 14 days, establishing a clear exposure-response relationship [2].
Additionally, MC1R activation may confer protection against PPIX-induced liver injury through:
Notably, dersimelagon does not reduce erythrocyte PPIX levels, distinguishing its mechanism from approaches targeting heme biosynthesis directly [5] [10]. Instead, it functions as a physiological photoprotectant that enables patients to tolerate higher light exposures without triggering the phototoxic cascade. This mechanism offers particular advantage for pediatric populations, where EPP/XLP prevalence is highest among porphyrias and where avoidance strategies significantly impact quality of life [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7